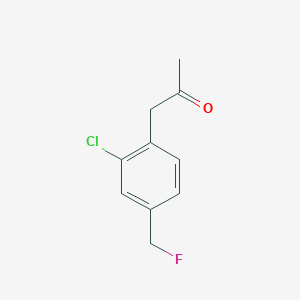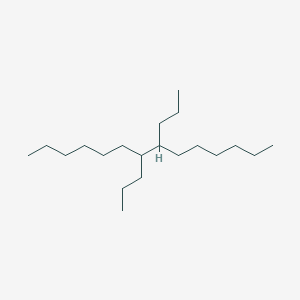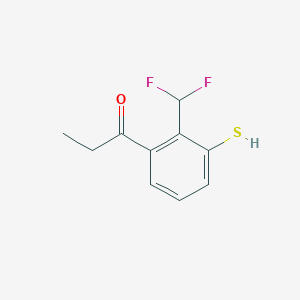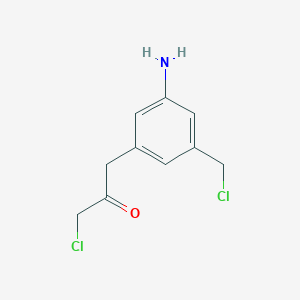
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO It is a chlorinated derivative of a phenylpropanone, featuring both amino and chloromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable phenylpropanone precursor, followed by amination to introduce the amino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pH conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also emphasize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of alcohols or secondary amines
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Ammonia (NH3)
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Alcohols, Secondary amines
Applications De Recherche Scientifique
1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and amino groups enable it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one
- 5-Amino-pyrazoles
Comparison: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds like 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one, it has an additional chlorine atom, enhancing its potential for forming covalent bonds with biological targets. 5-Amino-pyrazoles, on the other hand, are known for their versatility in synthesizing heterocyclic compounds with significant medicinal applications .
Propriétés
Formule moléculaire |
C10H11Cl2NO |
|---|---|
Poids moléculaire |
232.10 g/mol |
Nom IUPAC |
1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6,13H2 |
Clé InChI |
NWXISTTVOADJJV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CCl)N)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


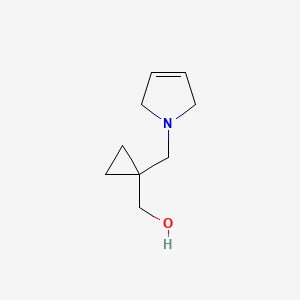


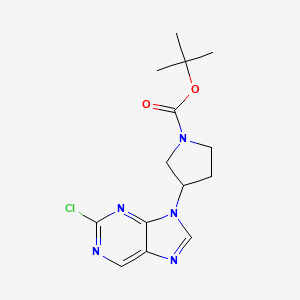

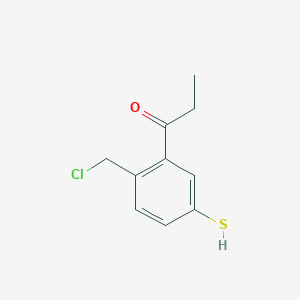
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
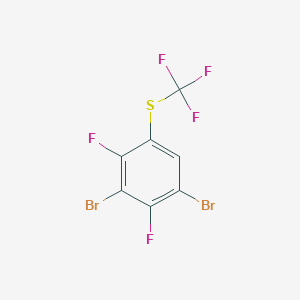
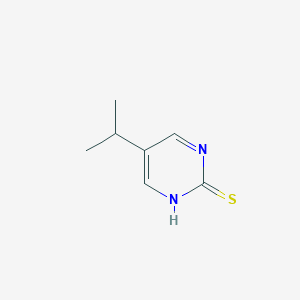

![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
